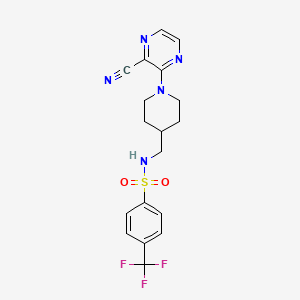

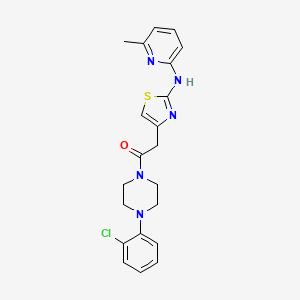

![molecular formula C17H20N2O4S2 B2510076 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine CAS No. 1021046-47-8](/img/structure/B2510076.png)

1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Therapeutic Use and Molecular Design

Piperazine derivatives, such as 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, have garnered attention in therapeutic research due to their presence in a variety of drugs with diverse therapeutic uses. These compounds have been identified in medications aimed at treating conditions such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral among others. The structural modification of the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules. This versatility highlights the scaffold's capacity as a flexible building block in drug discovery, encouraging further investigation into its pharmacokinetic and pharmacodynamic properties for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

The piperazine ring, a key component of 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, has been explored for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Research has reported several potent molecules containing the piperazine unit, demonstrating significant activity not only against drug-susceptible strains but also multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, underscoring the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Metabolic Insights and Drug Interactions

Arylpiperazine derivatives, including 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, undergo extensive metabolism, often leading to the formation of 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, have implications in the treatment of depression, psychosis, or anxiety. Understanding the disposition and metabolism of arylpiperazine derivatives provides valuable insights into their pharmacological actions and potential drug interactions (Caccia, 2007).

Development for Tuberculosis Treatment

The application of piperazine derivatives in tuberculosis treatment is exemplified by Macozinone (PBTZ169), a piperazine-benzothiazinone undergoing clinical studies for tuberculosis (TB) treatment. This review outlines the development of Macozinone, targeting the essential enzyme DprE1 involved in the cell wall synthesis of Mycobacterium tuberculosis. Initial clinical studies raise optimism for its development towards efficient TB drug regimens (Makarov & Mikušová, 2020).

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPWPVDRPLTWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)

![N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2509998.png)

![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)